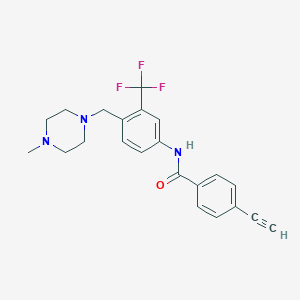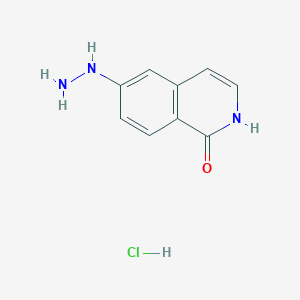
6-Hydrazinylisoquinolin-1(2H)-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydrazinylisoquinolin-1(2H)-onehydrochloride is a chemical compound with the molecular formula C9H9N3O·HCl It is a derivative of isoquinoline, featuring a hydrazine group at the 6-position and a hydrochloride salt form
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinylisoquinolin-1(2H)-onehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with isoquinolin-1(2H)-one.
Hydrazination: The isoquinolin-1(2H)-one undergoes hydrazination at the 6-position using hydrazine hydrate under reflux conditions.
Hydrochloride Formation: The resulting 6-hydrazinylisoquinolin-1(2H)-one is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of 6-Hydrazinylisoquinolin-1(2H)-onehydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of isoquinolin-1(2H)-one are subjected to hydrazination using hydrazine hydrate in industrial reactors.
Purification: The crude product is purified through recrystallization or other suitable purification techniques.
Hydrochloride Formation: The purified 6-hydrazinylisoquinolin-1(2H)-one is converted to its hydrochloride salt by treatment with hydrochloric acid.
化学反应分析
Types of Reactions
6-Hydrazinylisoquinolin-1(2H)-onehydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted isoquinolinone derivatives.
科学研究应用
6-Hydrazinylisoquinolin-1(2H)-onehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Hydrazinylisoquinolin-1(2H)-onehydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways, leading to various biological effects such as inhibition of cell proliferation or induction of apoptosis.
相似化合物的比较
Similar Compounds
6-Hydrazinylisoquinolin-1(2H)-one: The non-hydrochloride form of the compound.
6-Aminoisoquinolin-1(2H)-one: A similar compound with an amino group instead of a hydrazine group.
6-Hydrazinylquinolin-1(2H)-one: A quinoline derivative with a hydrazine group.
Uniqueness
6-Hydrazinylisoquinolin-1(2H)-onehydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds.
属性
分子式 |
C9H10ClN3O |
|---|---|
分子量 |
211.65 g/mol |
IUPAC 名称 |
6-hydrazinyl-2H-isoquinolin-1-one;hydrochloride |
InChI |
InChI=1S/C9H9N3O.ClH/c10-12-7-1-2-8-6(5-7)3-4-11-9(8)13;/h1-5,12H,10H2,(H,11,13);1H |
InChI 键 |
DSIZXUNQZHBECD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CNC2=O)C=C1NN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



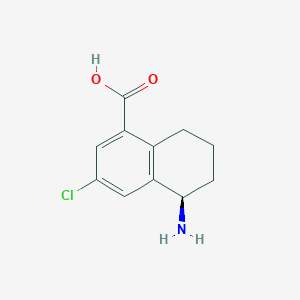
![N-(2,4-Dioxo-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide](/img/structure/B15247768.png)
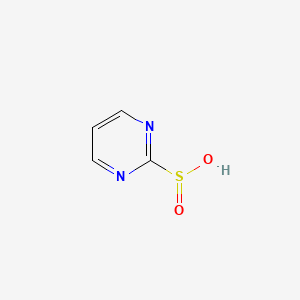
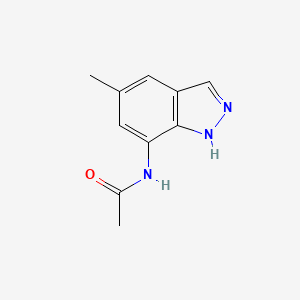


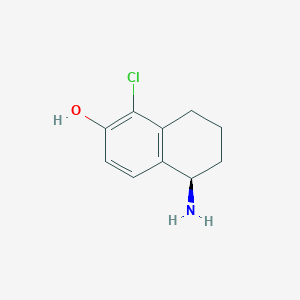

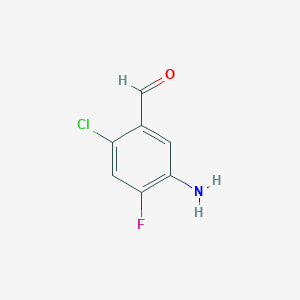
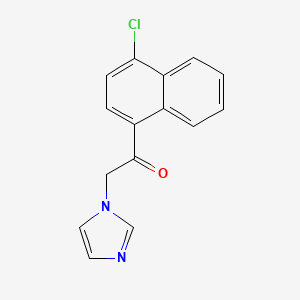

![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride](/img/structure/B15247849.png)
